3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium
Beschreibung
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is a complex organic compound that belongs to the class of thiazolopyridines. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyridine ring, with additional nitrophenyl groups attached. Thiazolopyridines are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry .
Eigenschaften
Molekularformel |
C20H14N3O4S+ |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
3-methyl-6,7-bis(3-nitrophenyl)-[1,3]thiazolo[3,2-a]pyridin-4-ium |
InChI |
InChI=1S/C20H14N3O4S/c1-13-12-28-20-10-18(14-4-2-6-16(8-14)22(24)25)19(11-21(13)20)15-5-3-7-17(9-15)23(26)27/h2-12H,1H3/q+1 |
InChI-Schlüssel |
ZMQBURLJHATGBV-UHFFFAOYSA-N |
SMILES |
CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CSC2=[N+]1C=C(C(=C2)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=CC=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves several steps. One common synthetic route includes the reaction of 3-nitrobenzaldehyde with 2-aminothiophenol to form a thiazole intermediate. This intermediate is then reacted with 3-nitrobenzyl bromide under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine .
Analyse Chemischer Reaktionen
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups using appropriate nucleophiles and reaction conditions
Wissenschaftliche Forschungsanwendungen
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of 3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium involves its interaction with various molecular targets. In biological systems, the compound can bind to DNA and proteins, disrupting their normal functions. This binding can lead to the inhibition of DNA replication and protein synthesis, ultimately resulting in cell death. The compound’s ability to induce apoptosis in cancer cells is attributed to its interaction with specific signaling pathways involved in cell survival and proliferation .
Vergleich Mit ähnlichen Verbindungen
3-methyl-6,7-bis(3-nitrophenyl)[1,3]thiazolo[3,2-a]pyridin-4-ium is unique compared to other thiazolopyridines due to its specific structure and functional groups. Similar compounds include:
Thiazolopyrimidines: These compounds have a similar thiazole ring fused to a pyrimidine ring and exhibit comparable biological activities.
Thiazolopyridines with different substituents: Variations in the substituents on the thiazole and pyridine rings can lead to differences in biological activity and chemical reactivity.
Indole derivatives: These compounds, which include a thiazole ring fused to an indole ring, also show significant biological activities but differ in their specific interactions and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
